6-Chloro-2-ethoxynicotinaldehyde
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Overview
Description
6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde typically involves the chlorination of 2-ethoxy-3-pyridinecarboxaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 6-Chloro-2-ethoxy-3-pyridinecarboxylic acid.
Reduction: 6-Chloro-2-ethoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-pyridinecarboxaldehyde
- 2-Ethoxy-3-pyridinecarboxaldehyde
- 6-Chloro-3-pyridinecarboxaldehyde
Uniqueness
6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the pyridine ring distinguishes it from other similar compounds and can lead to unique applications in various fields.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-chloro-2-ethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-4-7(9)10-8/h3-5H,2H2,1H3 |
InChI Key |
LYVOWKDMXBHLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)C=O |
Origin of Product |
United States |
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